molecular formula C14H13ClN4O2 B14746277 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline CAS No. 3150-84-3

4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline

Cat. No.: B14746277
CAS No.: 3150-84-3
M. Wt: 304.73 g/mol
InChI Key: GUMVUIYWNPHCHH-UHFFFAOYSA-N
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Description

4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its bright coloration and is used in various applications, including textile dyeing and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo group. The azo group can undergo reversible redox reactions, which are crucial for its function as a dye. In biological systems, the compound can interact with cellular components, leading to changes in coloration that are useful for staining and visualization .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol
  • 4-[(E)-(4-Nitrophenyl)diazenyl]aniline
  • 4-[(E)-(2-Chloro-5-nitrophenyl)diazenyl]-N,N-dimethylaniline

Uniqueness

4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline is unique due to the presence of both chloro and nitro groups on the aromatic ring, which enhances its electron-withdrawing properties. This makes it more stable and less prone to degradation compared to other azo dyes .

Properties

CAS No.

3150-84-3

Molecular Formula

C14H13ClN4O2

Molecular Weight

304.73 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C14H13ClN4O2/c1-18(2)11-5-3-10(4-6-11)16-17-14-8-7-12(19(20)21)9-13(14)15/h3-9H,1-2H3

InChI Key

GUMVUIYWNPHCHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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